molecular formula C13H9ClO2 B2750387 (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1220995-32-3

(2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2750387
CAS No.: 1220995-32-3
M. Wt: 232.66
InChI Key: CJFXYIJZMOEFAS-BQYQJAHWSA-N
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Description

(2E)-1-(2-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is a chalcone-based chemical compound with the molecular formula C13H9ClO2 and a molecular weight of 232.66 g/mol . This compound is part of the chalcone family, characterized by two aromatic rings linked by an α,β-unsaturated ketone system, a structure of significant interest in medicinal chemistry . Chalcone derivatives are frequently investigated for their potential anticancer properties, particularly as inhibitors of tubulin polymerization . Compounds with similar structural motifs, featuring a chlorophenyl group and a furan ring, have demonstrated potent activity as colchicine binding site inhibitors (CBSIs), leading to the arrest of the cell cycle at the G2/M phase and the induction of apoptosis in cancer cells . The crystal structure of a closely related analogue has been determined, confirming the non-planar geometry of the molecule, with the furan ring inclined to the benzene ring . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex heterocyclic molecules for biological evaluation . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-6-2-1-5-11(12)13(15)8-7-10-4-3-9-16-10/h1-9H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFXYIJZMOEFAS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Claisen-Schmidt Condensation: The most common method for synthesizing (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is through Claisen-Schmidt condensation. This involves the reaction of 2-chlorobenzaldehyde with 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in ethanol or methanol as a solvent at room temperature or slightly elevated temperatures.

    Aldol Condensation: Another method involves the aldol condensation of 2-chlorobenzaldehyde with 2-furyl methyl ketone under basic conditions. This reaction also proceeds in the presence of a base like sodium hydroxide and is usually conducted in an aqueous or alcoholic medium.

Industrial Production Methods: Industrial production of (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one can undergo oxidation reactions to form corresponding epoxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: This compound can be reduced to form the corresponding alcohols or alkanes. Typical reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.

    Substitution: The furan ring and the chlorophenyl group can undergo various substitution reactions. For example, nucleophilic substitution reactions can replace the chlorine atom with other functional groups using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride, palladium on carbon.

    Substitution: Sodium methoxide, potassium thiolate.

Major Products Formed:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Synthesis of Flavonoids :
    • The compound serves as an intermediate in synthesizing various flavonoids and isoflavonoids, which are significant in medicinal chemistry due to their therapeutic properties.
  • Organic Synthesis :
    • It acts as a building block for more complex organic molecules, facilitating the development of new chemical entities.

Biology and Medicine

  • Antimicrobial Activity :
    • Research indicates that chalcone derivatives exhibit antimicrobial properties against various bacterial and fungal strains. The compound has shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans.
  • Anti-inflammatory Properties :
    • Studies suggest that (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a potential candidate for anti-inflammatory drug development.
  • Anticancer Potential :
    • The compound has demonstrated antiproliferative activity against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer cells (PC-3). Its mechanism involves inducing apoptosis and cell cycle arrest through modulation of the p53 pathway.
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15–28Induction of apoptosis via p53 pathway
MDA-MB-231 (Breast Cancer)13.2–34.7Cell cycle arrest at G0/G1 phase
PC-3 (Prostate Cancer)17.14–69.67ROS-mediated apoptosis

Mechanism of Action

The mechanism of action of (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways:

    Enzyme Inhibition: It may inhibit certain enzymes involved in microbial growth or inflammation, thereby exerting antimicrobial or anti-inflammatory effects.

    Reactive Oxygen Species (ROS) Generation: Some studies suggest that chalcone derivatives can generate reactive oxygen species, leading to oxidative stress in microbial cells and subsequent cell death.

Comparison with Similar Compounds

Comparison with Similar Chalcone Derivatives

Structural and Physicochemical Properties

The following table summarizes key structural features and physical properties of (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one and related compounds:

Compound Name Substituents (Position 1 / Position 3) Melting Point (°C) Yield (%) Key Features Reference
(2E)-1-(2-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 2-Cl-phenyl / furan-2-yl N/A N/A Ortho-chloro substituent; furan heterocycle
LabMol-70: (2E)-3-(furan-2-yl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one 4-(MeS)-phenyl / furan-2-yl 152 25 Methylsulfanyl group enhances lipophilicity
(2E)-1-(4’-Aminophenyl)-3-(furan-2-yl)prop-2-en-1-one 4-NH2-phenyl / furan-2-yl N/A N/A Amino group improves solubility; antifungal activity (MIC = 0.07 µg mL–1)
(2E)-3-(4-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one furan-2-yl / 4-Br-phenyl N/A N/A Bromine substituent increases molecular weight (277.11 g/mol)
(2E)-3-(3-Nitrophenyl)-1-(furan-2-yl)prop-2-en-1-one furan-2-yl / 3-NO2-phenyl N/A N/A Nitro group enhances electron-withdrawing effects

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br, NO2) increase molecular polarity and may enhance binding to biological targets .
  • Planarity and Packing : X-ray studies on FC (a related dihydroxychalcone) revealed planar structures stabilized by intramolecular H-bonds, which influence crystal packing and solubility .
Antifungal Activity
  • (2E)-1-(4’-Aminophenyl)-3-(furan-2-yl)prop-2-en-1-one exhibited potent activity against Trichophyton rubrum (MIC = 0.07 µg mL–1), attributed to the amino group’s hydrogen-bonding capacity .
  • LabMol-80 : A piperidine-substituted analogue showed moderate antitubercular activity, highlighting the role of nitrogen-containing substituents .
Enzyme Inhibition
  • Cardamonin (a non-piperazine chalcone) demonstrated the highest tyrosinase inhibition (IC50 = 4.35 µM) among chalcones, while methoxy-substituted derivatives (e.g., LabMol-71) showed reduced activity due to lower electronegativity .

Biological Activity

The compound (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (CAS RN: 1220995-32-3) is an α,β-unsaturated ketone featuring a furan moiety and a chlorophenyl group. This structure suggests potential biological activities, particularly in the realms of anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one. The compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating the cytotoxicity of various compounds, (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one demonstrated notable activity against chronic lymphocytic leukemia (CLL) cell lines. The IC50 values were reported as follows:

CompoundCell LineIC50 (µM)
(2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-oneHG-30.45
(2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-onePGA-10.67

The pro-apoptotic effects were profound, with cell viability dropping significantly upon treatment with the compound, indicating its potential as a therapeutic agent in cancer treatment .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antimicrobial properties . Studies indicate that it possesses both antibacterial and antifungal activities, which are critical in addressing resistant strains of pathogens.

MicroorganismMinimum Inhibitory Concentration (MIC, mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.025
Candida albicans0.020

These findings suggest that (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one could be a promising candidate for developing new antimicrobial agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Induction : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Interaction with Cellular Proteins : As an electrophilic compound, it can interact with redox-sensitive proteins, affecting cellular signaling pathways such as Nrf2 signaling .
  • Cell Cycle Arrest : Studies have indicated that treatment with the compound can lead to cell cycle arrest in various cancer cell lines.

Q & A

Q. What synthetic methodologies are recommended for preparing (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation. A base-catalyzed reaction (e.g., KOH/ethanol) between 2-chloroacetophenone and furfuraldehyde at 0–50°C yields the chalcone derivative. Optimization involves adjusting molar ratios, reaction time, and temperature. Post-synthesis, purification by recrystallization and characterization via IR, 1H^1 \text{H} NMR, and HR-MS ensures structural fidelity .

Q. How can the E-configuration of the α,β-unsaturated ketone be confirmed experimentally and theoretically?

Single-crystal X-ray diffraction (XRD) is the gold standard for confirming the E-configuration, as seen in structurally analogous chalcones . Theoretical validation via density functional theory (DFT) calculations (e.g., Gaussian 03) can compare optimized geometries with XRD data. Bond lengths (C=O and C=C) and dihedral angles between aromatic rings provide critical validation points .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

  • IR : Confirms carbonyl (C=O) stretching (~1650–1700 cm1^{-1}) and conjugated C=C (~1600 cm1^{-1}).
  • NMR : 1H^1 \text{H} NMR identifies olefinic proton coupling constants (J1516HzJ \approx 15–16 \, \text{Hz}) for trans-configuration.
  • UV-Vis : λmax_{\text{max}} for π→π* transitions (~300–350 nm) aligns with DFT-computed electronic spectra.
    Contradictions between experimental and theoretical data are resolved via multi-technique cross-validation and error analysis (e.g., solvent effects in UV-Vis) .

Q. How can global chemical reactivity descriptors (e.g., electrophilicity index) be calculated, and what insights do they provide?

Using HOMO-LUMO energies from DFT, parameters like chemical hardness (η), electrophilicity (ω), and electronic potential (μ) are derived via Koopman’s theorem. For example, a low η value indicates high reactivity, while ω predicts nucleophilic/electrophilic sites. These descriptors correlate with antimicrobial activity and guide functionalization strategies .

Advanced Research Questions

Q. What strategies are effective for optimizing the antimicrobial activity of this chalcone derivative?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to enhance reactivity.
  • QSAR studies : Correlate quantum chemical parameters (e.g., HOMO-LUMO gap) with MIC values against bacterial/fungal strains.
  • Synergistic assays : Test combinations with commercial antibiotics to reduce resistance .

Q. How can crystallographic disorder or non-ideal crystal packing be addressed during XRD analysis?

  • Low-temperature data collection : Minimizes thermal motion artifacts (e.g., 100 K in ).
  • Multi-component refinement : Resolves disorder using software like SHELXL.
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O, π–π stacking) to validate packing motifs .

Q. What computational protocols validate DFT-predicted electronic properties against experimental data?

  • Benchmarking : Compare DFT-calculated λmax_{\text{max}} with UV-Vis results. Hybrid functionals (e.g., B3LYP/6-311++G(d,p)) improve accuracy.
  • Solvent modeling : Use polarizable continuum models (PCM) to simulate solvent effects on spectral data .

Q. How do structural variations (e.g., furan vs. phenyl substituents) influence nonlinear optical (NLO) properties?

  • Hyperpolarizability calculations : Use finite-field methods to compute β (first hyperpolarizability).
  • Donor-acceptor effects : Electron-rich furan enhances charge transfer, increasing NLO response. Validate via hyper-Rayleigh scattering experiments .

Q. What statistical models are suitable for analyzing structure-activity relationships (SAR) in antimicrobial studies?

  • Multivariate regression : Links substituent electronic parameters (Hammett σ) with bioactivity.
  • Principal component analysis (PCA) : Reduces dimensionality of spectral/DFT data to identify key activity drivers .

Q. How can emerging applications (e.g., photodynamic therapy) be explored for this compound?

  • Singlet oxygen quantum yield : Assess via UV-Vis and fluorescence quenching with 1,3-diphenylisobenzofuran (DPBF).
  • Theoretical modeling : TD-DFT predicts excited-state behavior for photoactivation potential .

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